molecular formula C7H9N3O2 B1450840 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1016703-62-0

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1450840
CAS RN: 1016703-62-0
M. Wt: 167.17 g/mol
InChI Key: VBRSOOMRMSCZFC-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a type of N-heterocyclic compound that has been identified as a strategic compound for optical applications . It has a molecular weight of 166.18 . This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines (PPs) that have been studied for their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as simpler and greener compared to those of BODIPYS . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its InChI Code is 1S/C8H10N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12) and the InChI key is KUJZRPUKHKFPJV-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of viruses, including the hepatitis C virus . The structural core of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be modified to enhance its interaction with viral enzymes, potentially leading to the development of new antiviral drugs.

Pharmacology: Kinase Inhibition

In pharmacology, this compound’s derivatives show promise as kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Inhibitors can be used to treat diseases where kinases are dysregulated, such as cancer.

Biotechnology: Fluorophores

The pyrazolo[1,5-a]pyrimidine scaffold can be utilized to create fluorophores for biological imaging applications . These compounds can be engineered to exhibit high photostability, making them suitable for long-term imaging studies in live cells.

Chemical Synthesis: Building Blocks

This compound serves as a building block in chemical synthesis, enabling the construction of complex molecules for various applications. Its reactive carboxylic acid group allows for further functionalization and incorporation into larger molecular frameworks .

Biology: Amyloid Aggregation Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have been explored as inhibitors of amyloid β-peptide aggregation , which is a key process in the development of Alzheimer’s disease. This application holds potential for therapeutic intervention in neurodegenerative disorders.

Neuroscience: Serotonin Receptor Antagonists

In neuroscience, some pyrazolo[1,5-a]pyrimidine derivatives act as antagonists of serotonin 5-HT6 receptors . These receptors are involved in cognition, learning, and memory, and antagonists can be used to study neurological pathways or as potential treatments for psychiatric disorders.

Safety and Hazards

The safety information available indicates that this compound is classified under Hazard Classifications Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRSOOMRMSCZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016703-62-0
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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